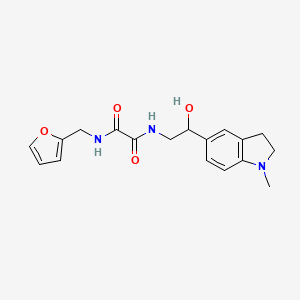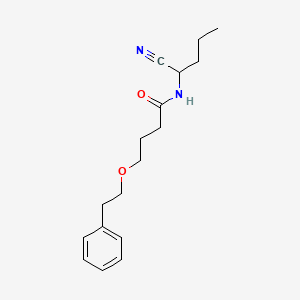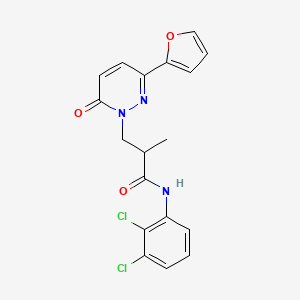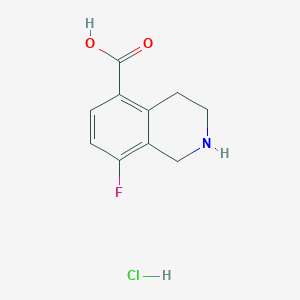
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2S and its molecular weight is 429.28. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds often involves complex reactions, aiming to explore the chemical and physical properties of novel organic molecules. For example, studies on similar bromopyridine and pyrrolidine derivatives highlight methodologies for creating compounds with specific structural features. Such research contributes to the development of new synthetic routes and the understanding of molecular configurations through crystallography and spectroscopic methods. The structural analysis is crucial for identifying potential applications in materials science and medicinal chemistry (Wang et al., 2008).
Antibacterial Activities
Research on pyrrolidine derivatives, including those with bromopyridine groups, demonstrates significant interest in evaluating their biological activities. Novel cyanopyridine derivatives, for instance, have been synthesized and assessed for their antimicrobial properties against a range of bacterial strains. Such studies indicate that these compounds can exhibit promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).
Anticancer Evaluations
The exploration of novel pyrrolidine and bromopyridine derivatives extends to their potential anticancer properties. Research involving the synthesis of specific methanone compounds followed by reactions with different nucleophiles has led to the identification of derivatives with anticancer activities. Such studies are pivotal in the quest for new therapeutic agents, providing insights into the structure-activity relationships that underpin their efficacy (R. S. Gouhar & Eman M. Raafat, 2015).
Theoretical and Computational Studies
The molecular structures of related compounds are also subjects of theoretical and computational analyses, including density functional theory (DFT) studies. These investigations help in understanding the electronic properties, stability, and reactivity of the molecules. Through X-ray crystallography and DFT calculations, researchers can predict the behavior of these compounds in various environments, aiding in the design of molecules with desired properties (P. Huang et al., 2021).
Propiedades
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O2S/c18-13-5-3-8-21-15(13)24-11-7-9-22(10-11)16(23)12-4-1-2-6-14(12)25-17(19)20/h1-6,8,11,17H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJVCNJZLKZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)
![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)

![2-phenyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)


![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)
